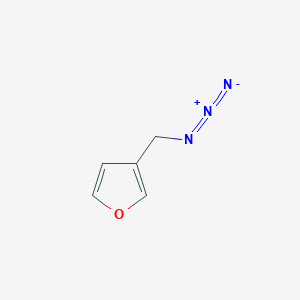

3-(azidomethyl)furan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCKGSHXLUSSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidomethyl Furan and Its Derivatives

Strategies for Azide (B81097) Group Introduction onto Furan (B31954) Scaffolds

Traditional approaches to the synthesis of 3-(azidomethyl)furan often involve the introduction of the azide group onto a pre-existing furan scaffold. These methods are broadly categorized into nucleophilic substitution and ring-opening reactions.

Nucleophilic Substitution Approaches on Halomethylfurans

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of a halide in a 3-(halomethyl)furan with an azide source, typically sodium azide (NaN₃). This reaction is a standard Sₙ2 process where the azide anion displaces the halide leaving group. The efficiency of this reaction is influenced by the nature of the halogen, the solvent, and the reaction conditions.

Recent advancements have demonstrated the use of microflow technology to enhance the efficiency and safety of this transformation. For instance, the in situ generation of a 2-(halomethyl)-5-phenylfuran followed by a rapid nucleophilic substitution with an aqueous solution of sodium azide in a microflow reactor has been reported to produce the corresponding azidomethylfuran in high yield. rsc.org This technology allows for precise control over reaction parameters and minimizes the handling of potentially unstable halomethylfuran intermediates. rsc.org One-pot procedures combining the halogenation of a hydroxymethylfuran with subsequent azidation are also prevalent, offering a streamlined approach to these compounds. nih.gov

Table 1: Nucleophilic Substitution for the Synthesis of Azidomethylfurans

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(Bromomethyl)furan | Sodium Azide | Dimethylformamide (DMF), Room Temperature | This compound | Good |

| 2-(Chloromethyl)-5-phenylfuran | Sodium Azide | Microflow reactor, aqueous NaN₃ | 2-(Azidomethyl)-5-phenylfuran | 95% |

This table presents illustrative examples of nucleophilic substitution reactions to form organic azides, including a specific example for an azidomethylfuran derivative.

Ring-Opening Reactions of Furan Precursors

An alternative strategy for introducing the azidomethyl group involves the ring-opening of furan-containing epoxides (oxiranes). A Lewis acid-promoted ring-opening of a 3,4-epoxyfuran with an azide nucleophile can selectively yield a this compound derivative. This method is particularly useful for controlling stereochemistry at the furan core. The regioselectivity of the epoxide opening is a critical factor and is influenced by the choice of Lewis acid and the substitution pattern of the furan ring.

Epoxides are known to be highly reactive intermediates that undergo ring-opening with a wide array of nucleophiles, making this a versatile approach for the synthesis of functionalized molecules. nih.gov The strain in the three-membered epoxide ring facilitates the nucleophilic attack, leading to the formation of 1,2-difunctionalized products. thieme-connect.de

Catalytic Protocols for Direct Azidomethylation

More advanced and efficient methods for the synthesis of this compound involve catalytic protocols that enable the direct formation of the furan ring and the introduction of the azidomethyl group in a single step.

Silver(I)-Catalyzed Cascade Annulation/Azidation of Alkynones

A notable development is the silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This methodology provides a rapid and efficient route to a variety of 3-(azidomethyl)furans. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. The catalytic cycle is believed to involve the activation of the alkyne by the silver(I) catalyst, followed by an intramolecular cyclization and subsequent trapping of the intermediate with an azide source.

The optimization of reaction conditions is crucial for achieving high yields. A study on this reaction identified that using a silver catalyst in a suitable solvent at a specific temperature leads to the desired this compound products in excellent yields.

Table 2: Optimization of Silver(I)-Catalyzed Synthesis of 3-(Azidomethyl)furans

| Entry | Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ag₂O | 60 | Dioxane | 85 |

| 2 | Ag₂CO₃ | 60 | Dioxane | 78 |

| 3 | AgOAc | 60 | Dioxane | 65 |

| 4 | AgOTf | 60 | Dioxane | 92 |

| 5 | AgSbF₆ | 60 | Dioxane | 95 |

| 6 | AgSbF₆ | 40 | Dioxane | 75 |

| 7 | AgSbF₆ | 80 | Dioxane | 93 |

| 8 | AgSbF₆ | 60 | Toluene | 88 |

This table summarizes the optimization of reaction conditions for the silver-catalyzed synthesis of a model this compound.

Bio-based Synthetic Routes via Furfural Derivatives

Furfural, a key platform chemical derived from lignocellulosic biomass, serves as a renewable starting material for the synthesis of a wide range of furan derivatives. sciopen.comnih.gov A potential bio-based route to this compound could involve the conversion of furfural to furfuryl alcohol. nih.gov Furfuryl alcohol can then be subjected to a two-step conversion: first to a 3-(halomethyl)furan, followed by a nucleophilic substitution with an azide, as described in section 2.1.1. The development of efficient and selective catalytic systems for the conversion of furfural to functionalized furan precursors is an active area of research. researchgate.netnrel.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govfrontiersin.orgchemijournal.com In the context of this compound synthesis, these principles can be implemented in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more environmentally benign alternatives such as water or bio-derived solvents. The use of aqueous reaction media has been explored for various heterocyclic syntheses. frontiersin.org

Catalysis: Employing catalytic methods, such as the silver-catalyzed reaction described above, reduces the need for stoichiometric reagents and often leads to higher atom economy and reduced waste generation.

Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods can lead to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating. rsc.org

Renewable Feedstocks: The use of furfural derived from biomass as a starting material aligns with the principle of using renewable resources. sciopen.com

Waste Reduction: Designing synthetic routes that are atom-economical and minimize the formation of byproducts is a core tenet of green chemistry. One-pot reactions and cascade processes contribute significantly to waste reduction. nih.gov

The integration of these green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-(Bromomethyl)furan |

| 3-(Chloromethyl)furan |

| 2-(Azidomethyl)-5-phenylfuran |

| 2-(Chloromethyl)-5-phenylfuran |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 2-(1-Alkynyl)-2-alken-1-one |

| Furfural |

| Furfuryl alcohol |

| Sodium azide |

| Silver(I) oxide |

| Silver(I) carbonate |

| Silver(I) acetate |

| Silver(I) trifluoromethanesulfonate |

Scalability and Practicality in Laboratory-Scale Production of this compound

The practicality of a synthetic method is often determined by its scalability and the ease of its execution on a larger scale. The one-step synthesis of 3-(azidomethyl)furans from 2-(1-alkynyl)-2-alken-1-ones has shown promise for laboratory-scale production. A gram-scale experiment has been successfully conducted, demonstrating the potential for this method to be scaled up.

It is important to note that organic azides are potentially explosive and should be handled with appropriate safety precautions, especially during scale-up. This includes using adequate personal protective equipment and conducting reactions in a well-ventilated fume hood. The development of integrated one-pot reaction processes that minimize the isolation of potentially hazardous intermediates is a key consideration for enhancing the safety and practicality of producing these valuable compounds.

Advanced Chemical Transformations and Reactivity of the Azidomethyl Group on Furan Frameworks

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido (B1232118) group of 3-(azidomethyl)furan is an ideal participant in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective route to form 1,4-disubstituted 1,2,3-triazoles, linking the furan (B31954) motif to a wide array of molecular structures. chinesechemsoc.orgacs.org The reaction's reliability, mild conditions, and tolerance of various functional groups have established it as a critical tool in medicinal chemistry, bioconjugation, and materials science. acs.orgacs.orguliege.be

Synthesis of 1,2,3-Triazole-Fused Furan Systems

The reaction of 3-(azidomethyl)furans with terminal alkynes, catalyzed by a copper(I) source, readily yields 1,2,3-triazole-fused furan systems. nih.gov This methodology allows for the rapid assembly of complex furan-based heterocycles, which are precursors to bioactive molecules like α-furanoltriazoles and furan-based G-quadruplex ligands. nih.gov The process is highly efficient, with a broad substrate scope under mild reaction conditions. nih.gov For instance, 3-(azidomethyl)furans, themselves synthesized via methods like silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones, can be directly subjected to CuAAC conditions. nih.gov

A typical procedure involves reacting the this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. nih.govrsc.org The resulting furan-triazole products are valuable in constructing diverse molecular libraries. researchgate.net

Table 1: Examples of CuAAC Reactions with Furan-Based Azides

| Furan Azide (B81097) Reactant | Alkyne Reactant | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Azidomethyl)-2,5-diphenylfuran | Phenylacetylene | CuI, DIPEA | 1-((2,5-Diphenylfuran-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 92% | nih.gov |

| 5-(Azidomethyl)furfural (AMF) | Phenylacetylene | CuBr/PMDETA | 1-(Phenyl)-4-((5-formylfuran-2-yl)methyl)-1H-1,2,3-triazole | 91% | mdpi.com |

This table is generated based on data from cited research articles and illustrates typical reaction outcomes.

Mechanistic Elucidation of CuAAC with Azidomethylfurans

The mechanism of the CuAAC reaction involving azidomethylfurans is consistent with the generally accepted pathway for this transformation. chinesechemsoc.orguliege.be Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly specific for the 1,4-isomer and proceeds under mild conditions. chinesechemsoc.orgacs.org

The catalytic cycle is understood to proceed through a stepwise mechanism: uliege.be

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. This is often the rate-determining step. acs.org

Coordination and Cyclization: The azide, in this case, this compound, coordinates to the copper acetylide complex. This is followed by a cyclization step that forms a six-membered copper metallacycle. chinesechemsoc.org Some studies propose the involvement of a dinuclear copper intermediate in this stage. uliege.beuliege.be

Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a triazolyl-copper derivative. chinesechemsoc.org Subsequent protonolysis cleaves the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst for the next cycle. chinesechemsoc.org

Density functional theory (DFT) studies have supported this stepwise mechanism, helping to explain the reaction's high regioselectivity and rapid kinetics. uliege.be

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The efficiency, rate, and biocompatibility of the CuAAC reaction can be significantly improved through the strategic design of ligands that coordinate to the copper catalyst. uliege.beuliege.be Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, prevent catalyst precipitation, and accelerate the catalytic cycle. uliege.benih.gov

Tris(triazolylmethyl)amine derivatives are among the most effective ligands. Key examples include:

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The first widely used ligand, which greatly enhances CuAAC efficiency. uliege.beacs.org

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A more water-soluble and biocompatible ligand that can accelerate the reaction even more effectively than TBTA. rsc.orguliege.be

Sulfated Ligands (e.g., BTTES, BTTPS): These negatively charged ligands offer dramatic rate acceleration and reduce the cytotoxicity of the copper catalyst, making them highly suitable for applications in living systems. acs.org

Other additives and catalytic systems have also been developed. Betaine, a simple zwitterionic compound, has been shown to dramatically accelerate the CuAAC reaction in aqueous media, allowing for excellent yields with only parts-per-million levels of copper catalyst. x-mol.net The use of heterogeneous or polymer-supported copper catalysts facilitates catalyst removal and recycling, adding to the "green" credentials of the reaction. nih.gov

Table 2: Comparison of Ligands for CuAAC Reactions

| Ligand | Key Feature | Advantage | Reference |

|---|---|---|---|

| TBTA | Benchmark ligand | Protects Cu(I) from oxidation | uliege.beacs.org |

| THPTA | High water solubility | Increased reaction rate, lower toxicity | rsc.orguliege.be |

| BTTPS | Sulfated, negatively charged | Highest rate acceleration among tested tris(triazolylmethyl)amines, non-toxic | acs.org |

This table summarizes findings on ligand performance in CuAAC from various sources.

Force-Promoted Retro-Cycloaddition Reactions Involving Azidomethylfurans

Polymer mechanochemistry explores how mechanical force can be used to induce chemical transformations. A novel application in this field involves the force-promoted release of furan from a specialized mechanophore constructed using both a furan derivative and an azide, demonstrating a unique reactivity pathway highly relevant to the components of this compound. acs.orgresearchgate.net

Mechanochemical Release of Furan via Double Retro-[4+2]/[3+2] Cycloaddition

A recently developed mechanophore system demonstrates the release of a furan molecule through a force-promoted double retro-cycloaddition. nih.govacs.orgacs.org This system is built through a sequential reaction:

A [4+2] Diels-Alder cycloaddition between a furan ring and a dienophile (e.g., an acrylate). acs.org

A [3+2] Huisgen cycloaddition between the resulting oxanorbornene and an organic azide, forming a triazoline ring. acs.org

The resulting oxanorbornane-triazoline core effectively "traps" the furan molecule. When this mechanophore is incorporated into a polymer chain and subjected to mechanical force, such as through ultrasonication, it can undergo a double retro-[4+2]/[3+2] cycloaddition. acs.orgresearchgate.net This single elongation event breaks both sets of bonds formed during the cycloadditions, leading to the direct release of the furan molecule. acs.org

Interestingly, this unprecedented mechanochemical reactivity is highly dependent on the stereochemistry of the adduct. nih.govacs.org Studies have shown that the double retro-cycloaddition pathway is exclusively accessible to the endo-exo-cis isomer, while other isomers, like the exo-exo-cis adduct, only dissociate via a single retro-[3+2] cycloaddition without releasing furan. acs.org This work, explored through both sonication experiments and computational studies, highlights how mechanical force can unlock unique reaction pathways not typically observed under thermal conditions and provides a novel mechanism for the controlled release of small molecules. acs.orgresearchgate.net

Intramolecular Cyclization and Cascade Reactions

The azidomethyl group on the furan framework is a versatile functional group that can participate in various intramolecular cyclization and cascade reactions, leading to the formation of complex, fused heterocyclic systems. These reactions leverage the reactivity of the azide to form new rings by reacting with other functionalities present in the molecule.

For example, a silver(I)-catalyzed cascade reaction of 2-(1-alkynyl)-2-alken-1-ones with an azide source like TMSN₃ leads to the formation of 3-(azidomethyl)furans in a single step. nih.gov This process involves an initial intramolecular cyclization of the carbonyl group onto the alkyne, followed by the nucleophilic addition of the azide. nih.gov

Furthermore, research has shown that methyl 2-(azidomethyl)furan-3-carboxylates can undergo cascade cyclizations with 2-cyanoacetamides. acs.org In other systems, azidomethyl groups have been shown to participate in intramolecular [3+2] cycloadditions with other unsaturated bonds within the same molecule, such as ketenimines or carbodiimides, to generate fused indolo-quinazoline structures under mild thermal conditions. researchgate.net Another related transformation involves the AlCl₃-mediated intramolecular cyclization of an allylic azide, where the azido group attacks an adjacent aromatic ring, leading to the formation of a quinoline (B57606) after nitrogen loss and oxidation. acs.org These examples underscore the potential of the azidomethylfuran scaffold to serve as a precursor for a wide range of complex nitrogen-containing heterocycles through intramolecular reaction pathways.

Dearomative Dimerization of Furfuryl Azides

A notable transformation of furfuryl azides is their dearomative dimerization to construct furfuryl triazoles. nih.govacs.org In a unique display of reactivity, the azide group plays a dual role in this process. nih.govacs.orgacs.org Under Lewis acid catalysis, one azide moiety acts as a leaving group to facilitate the formation of a furfuryl cation intermediate. nih.govacs.orgresearchgate.net This cation is then trapped by a second furfuryl azide molecule, which acts as a 1,3-dipole, initiating an intermolecular [3+2] cycloaddition. acs.orgacs.org This cycloaddition is followed by a furan ring-opening cascade, ultimately leading to the formation of structurally complex furfuryl triazoles. nih.govacs.org

The reaction is effectively catalyzed by Scandium(III) triflate (Sc(OTf)₃) in the presence of hexafluoro-2-propanol (HFIP). acs.org This methodology demonstrates the uncommon ability of an aliphatic azido group to serve as a leaving group under these conditions. acs.orgacs.org Control studies have confirmed that the generation of the key furfuryl cation is crucial for the dimerization process. acs.org Furthermore, this strategy can be extended to achieve chemoselective cross-cycloadditions between different furfuryl azides or between a furfuryl azide and a benzyl (B1604629) azide. nih.govacs.org

Table 1: Lewis Acid-Catalyzed Dearomative Dimerization of Furfuryl Azides

| Catalyst | Co-solvent/Additive | Key Intermediate | Reaction Type | Product Class | Ref |

| Sc(OTf)₃ | Hexafluoro-2-propanol (HFIP) | Furfuryl cation | [3+2] Cycloaddition / Ring-opening cascade | Furfuryl triazoles | acs.org |

Fragmentation Reactions of Triazole Intermediates

The furfuryl triazoles formed during the dearomative dimerization can undergo further transformation through fragmentation. nih.govacs.org When the reaction time for the dimerization is extended, an unforeseen fragmentation of the initially formed triazole product occurs, leading to the formation of 1H-triazoles in high yields. nih.govacs.org

This fragmentation process involves the cleavage of the furan portion from the triazole intermediate. acs.org Concurrently, the geometry of the double bond within the fragmented side chain often isomerizes to the more thermodynamically stable trans configuration. acs.org This dimerization/fragmentation cascade provides a synthetic route to highly functionalized 1H-triazoles starting from biomass-derived furfuryl azides. acs.org The fragmentation highlights that the triazole group, much like the azide group, can act as a leaving group to regenerate the crucial furfuryl cation intermediate, which can then participate in further reactions. acs.orgresearchgate.net

Cascade Cyclization Leading to Novel Furan-Containing Heterocyclic Systems

The reactivity of the azidomethyl furan scaffold is well-suited for cascade reactions, enabling the rapid assembly of complex heterocyclic systems. One such strategy involves a silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones with an azide source like trimethylsilyl (B98337) azide (TMSN₃) to directly synthesize 3-azidomethylfurans. dicp.ac.cn

Once formed, these 3-azidomethylfurans are valuable precursors for other furan-containing heterocycles. dicp.ac.cn For instance, they can readily undergo copper-catalyzed "click" cycloaddition with terminal alkynes to produce α-furanoltriazoles. dicp.ac.cn Another prominent cascade involves the reaction of 2-furylcarbinols with azides, which proceeds through a formal [3+2] cycloaddition followed by a ring-opening to yield highly functionalized 1,2,3-triazoles. orcid.org A three-component reaction between a 5-bromo-2-furylcarbinol, an azide, and an amine can trigger a triple domino sequence involving a [3+2] cycloaddition, ring-opening, and amidation to furnish enamidyl triazoles. nih.gov In a different approach, a visible-light-induced, metal-free cascade cyclization of vinyl sulfoxonium ylides with azides has been developed to produce trisubstituted furans. rsc.org This reaction proceeds via the formation of a novel ylide intermediate that undergoes cyclization upon irradiation with blue light to give the furan scaffold in good to excellent yields. rsc.org

Reductive Transformations of the Azidomethyl Moiety to Amines

The azidomethyl group on the furan ring can be readily converted to the corresponding aminomethyl group, a common and synthetically useful transformation. Organic azides are well-known for their facile reduction to primary amines. researchgate.net The reduction of 3-azidomethylfurans provides direct access to 3-(aminomethyl)furans, which are important building blocks.

A practical and high-yielding method for this transformation is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). dicp.ac.cn This reaction effectively converts the azide to the amine without affecting the furan ring, demonstrating the chemoselectivity of the reduction. dicp.ac.cn This transformation is a key step in the synthetic elaboration of 3-azidomethylfurans, opening pathways to a wider range of furan-based derivatives and more complex molecular architectures. dicp.ac.cn For example, 2-(aminomethyl)furan has been used as a substrate in electrochemical cyclizations to form imidazole (B134444) derivatives. mdpi.com

Rearrangement Reactions

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of furfuryl alcohols into functionalized cyclopentenones. rsc.orgresearchgate.net This reaction has been successfully applied to 5-(azidomethyl)furfural (AMF) derivatives, which can be sourced from the renewable biomass-derived platform chemical 5-(chloromethyl)furfural (CMF). rsc.orgrsc.orgchemrxiv.org

The rearrangement of (5-(azidomethyl)furan-2-yl)-α-substituted carbinols, catalyzed by lanthanide salts such as Dysprosium(III) triflate (Dy(OTf)₃) under microwave irradiation, affords 4-(azidomethyl)-cyclopentenones. rsc.orgrsc.org The reaction proceeds with high diastereoselectivity, creating two contiguous stereocenters, one of which is a quaternary carbon. rsc.orgrsc.org The reaction is quite general, tolerating both electron-donating and electron-withdrawing groups on the substituent of the carbinol. rsc.org The resulting cyclopentenones retain the versatile azidomethyl side chain, which can be further transformed into other nitrogen-containing functionalities like amines or triazoles. rsc.orgrsc.org

Table 2: Piancatelli Rearrangement of 5-(Azidomethyl)furfural (AMF) Derivatives

| Substrate Class | Catalyst | Reaction Conditions | Product Class | Key Features | Ref |

| (5-(azidomethyl)furan-2-yl)-α-substituted carbinols | Dy(OTf)₃, ScCl₃ | Microwave irradiation, t-Butanol/Water | 4-(azidomethyl)-cyclopentenones | High diastereoselectivity; Forms two stereocenters (one quaternary) | rsc.orgrsc.org |

Advanced Spectroscopic and Analytical Characterization of 3 Azidomethyl Furan Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(azidomethyl)furan in solution.

High-Resolution ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the structure of this compound. In a typical synthesis, the compound is obtained as a colorless oil. wiley-vch.de

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the protons of the furan (B31954) ring and the azidomethyl group. The furan protons typically appear as multiplets or distinct doublets and singlets depending on the specific substitution pattern. For this compound, the proton signals have been reported at δ 7.46 (d, 1H), δ 7.44 (s, 1H), and δ 6.42 (d, 1H). The methylene (B1212753) protons of the azidomethyl group (-CH₂N₃) are observed as a singlet at δ 4.20 (s, 2H). wiley-vch.de

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon signals for this compound have been reported at δ 144.1, 141.1, 110.4, 92.1, and 45.8 ppm. wiley-vch.de The signal at 45.8 ppm is characteristic of the methylene carbon attached to the azide (B81097) group.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-2/H-5 | 7.44 | s | Furan ring proton |

| H-5/H-2 | 7.46 | d | Furan ring proton |

| H-4 | 6.42 | d | Furan ring proton |

| -CH₂- | 4.20 | s | Azidomethyl protons |

| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |

| C-2/C-5 | 144.1 | Furan ring carbon |

| C-5/C-2 | 141.1 | Furan ring carbon |

| C-4 | 110.4 | Furan ring carbon |

| C-3 | 92.1 | Furan ring carbon |

| -CH₂- | 45.8 | Azidomethyl carbon |

Table 1: ¹H and ¹³C NMR chemical shift data for this compound in CDCl₃. wiley-vch.de

Deuterium (B1214612) Labeling and ²H NMR Applications in Reaction Mechanism Studies

Deuterium (²H) labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net While specific studies employing deuterium labeling for this compound are not extensively documented, the principles are broadly applicable to understanding its formation and reactivity. For instance, in the synthesis of furan derivatives, isotopic labeling has been used to track carbon atom rearrangement during the conversion of monosaccharides. uliege.be

In the context of this compound, deuterium labeling could be used to probe the mechanism of its synthesis, for example, by using a deuterated reducing agent in the conversion of a corresponding aldehyde or carboxylic acid derivative. Subsequent analysis of the product by ²H NMR or by observing the absence of signals in the ¹H NMR spectrum at specific positions would reveal the site of deuterium incorporation. This information can help to confirm or rule out proposed mechanistic pathways, such as those involving hydride transfer steps.

Furthermore, deuterium labeling can be employed to study the kinetic isotope effect (KIE), providing insights into the rate-determining step of a reaction. Such studies are valuable for optimizing reaction conditions and for a deeper understanding of the chemical transformations involving this compound.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. The calculated molecular weight of this compound (C₅H₅N₃O) is 123.0433 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm).

Low-resolution mass spectrometry has confirmed the molecular weight of this compound, with a found value of 123 for the molecular ion. wiley-vch.de HRMS would further confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For azidomethyl-containing compounds, a characteristic loss of a nitrogen molecule (N₂) from the azide group is often observed.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the azide (-N₃) stretching vibration, typically appearing around 2100 cm⁻¹. This prominent peak is a key diagnostic feature for confirming the presence of the azide group. For comparison, the IR spectrum of the related compound 5-(azidomethyl)furfural shows a strong azide peak at 2101 cm⁻¹. thieme-connect.com Other expected absorptions include those for the furan ring C-H and C-O-C stretching vibrations. The C-O stretching in ethers and furan derivatives typically appears in the 1300-1000 cm⁻¹ region. chemicalbook.com

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds. nih.gov The furan ring vibrations would be expected to produce characteristic signals in the Raman spectrum. researchgate.net Changes in the position and intensity of Raman bands can provide information about molecular structure and intermolecular interactions. spectroscopyonline.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| Azide (-N₃) stretch | ~2100 | FT-IR (strong, sharp) |

| Furan C-O-C stretch | 1300-1000 | FT-IR |

| Furan C-H stretch | ~3100 | FT-IR, Raman |

| Furan ring vibrations | Various | Raman |

Table 2: Expected characteristic vibrational frequencies for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

Morphological and Thermal Characterization of Polymeric Derivatives

The comprehensive characterization of polymeric materials derived from this compound is essential for understanding their structure-property relationships and evaluating their potential for various applications. This section focuses on the morphological and thermal properties of these polymers, utilizing Scanning Electron Microscopy (SEM) for surface analysis and Thermogravimetric Analysis (TGA) to determine thermal stability.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of polymeric derivatives of this compound, SEM provides critical insights into the polymer's surface features, which are influenced by the polymerization method, processing conditions, and any subsequent modifications.

Detailed SEM studies on polymers analogous to poly(this compound), such as polyfurfural, have revealed distinct morphological characteristics. For instance, polyfurfural synthesized via acid catalysis has been observed to form globular particles that aggregate into larger clusters. imp.kiev.ua The morphology of furan-based polymers can also be intentionally modified; for example, the surface of furan resins can be roughened through chemical modification, a feature that is clearly observable with SEM. mdpi.com

For polymeric derivatives of this compound, one would expect the surface morphology to vary significantly with the synthetic route. For instance, emulsion polymerization might lead to spherical particles, while bulk polymerization could result in a more irregular, fractured surface morphology when the solid polymer is analyzed. The introduction of co-monomers or additives would further alter the surface texture. In composite materials where poly(this compound) acts as a matrix, SEM can be employed to assess the dispersion and interfacial adhesion of filler materials. researchgate.net The study of polymer blends containing furan-based polymers by SEM helps in understanding their phase behavior and miscibility. mdpi.comnih.gov

A representative analysis of a hypothetical poly(this compound) sample is detailed in the interactive table below.

Interactive Data Table: Representative SEM Observations for Poly(this compound) Derivatives

| Sample ID | Polymerization Method | Magnification | Observed Morphological Features |

| PAF-1 | Bulk Polymerization | 500x | Irregular, fractured surface with some smooth regions. |

| PAF-2 | Suspension Polymerization | 1000x | Generally spherical microparticles with some agglomeration. |

| PAF-3 | Composite with Silica (B1680970) | 5000x | Homogeneous dispersion of silica nanoparticles on the polymer surface. |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For energetic polymers containing azido (B1232118) groups, such as derivatives of this compound, TGA is crucial for determining their decomposition temperatures and understanding their degradation mechanisms.

The thermal decomposition of azido polymers is typically characterized by an initial weight loss corresponding to the cleavage of the azide group and the release of nitrogen gas. researchgate.net Studies on analogous energetic polymers like glycidyl (B131873) azide polymer (GAP) and bis(azidomethyl)oxetane-tetrahydrofuran (BAMO-THF) copolymers show that the primary decomposition often occurs in a well-defined temperature range. researchgate.netresearchgate.net For instance, many azido polymers exhibit the onset of decomposition around 120°C, with significant, rapid weight loss occurring between 215°C and 237°C. researchgate.netresearchgate.net

The data in the following interactive table represents typical findings from a TGA analysis of polymeric derivatives of this compound under an inert nitrogen atmosphere. T5% and T10% represent the temperatures at which 5% and 10% weight loss occurs, respectively, and Tmax indicates the temperature of the maximum rate of decomposition. The char yield is the percentage of material remaining at the end of the analysis, typically at a high temperature like 800°C.

Interactive Data Table: Representative TGA Data for Poly(this compound) Derivatives

| Polymer Sample | T5% (°C) | T10% (°C) | Tmax (°C) | Char Yield at 800°C (%) |

| Poly(this compound) | 195 | 210 | 235 | 35 |

| Copolymer with Styrene | 205 | 220 | 245 | 40 |

| Copolymer with Methyl Acrylate | 190 | 205 | 230 | 30 |

Applications of 3 Azidomethyl Furan in Advanced Materials and Biological Research

Role in the Construction of Complex Furan-Based Heterocycles

The azide (B81097) functionality in 3-(azidomethyl)furan serves as a linchpin for the construction of more complex furan-based heterocycles. dicp.ac.cn The azide group's ability to undergo diverse transformations allows for the rapid elaboration of the furan (B31954) scaffold into a variety of heterocyclic systems. dicp.ac.cn One of the most prominent applications is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. researchgate.nettcichemicals.com This "click" reaction provides a highly efficient and regioselective method for linking the furan moiety to other molecular fragments, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. vulcanchem.comsmolecule.com

For instance, the reaction of this compound with various alkynes can generate a library of furan-triazole hybrids. tcichemicals.com These hybrid structures are of significant interest due to the combined properties of the furan and triazole rings. Furan rings are present in many natural products and bioactive compounds, while triazole moieties are known to exhibit a range of biological activities and can act as stable linkers. tcichemicals.comdicp.ac.cn

Furthermore, the azide group can participate in other cycloaddition reactions and can be reduced to an amine, which then serves as a handle for further functionalization. This versatility allows for the synthesis of a wide array of fused and linked heterocyclic systems built upon the furan core. Research has demonstrated the synthesis of 3-(azidomethyl)-2H-azirines through a copper-catalyzed diazidation of allenes, showcasing another pathway to novel heterocyclic structures. researchgate.net

Intermediates in the Total Synthesis of Natural Products

While direct examples of this compound in the total synthesis of natural products are not extensively documented in the provided search results, its role as a key intermediate can be inferred from the synthetic utility of furan derivatives and azido (B1232118) compounds. Furan derivatives are crucial building blocks in the synthesis of many natural products. dicp.ac.cnthieme-connect.com The furan ring can be transformed into various other functionalities through oxidation and rearrangement reactions. thieme-connect.com

The azide group in this compound can be a precursor to an amine group, a common functional group in many natural products. For example, 5-(azidomethyl)furfural (an isomer of this compound) is a reactive intermediate for producing crucial products like 5-aminolevulinic acid. researchgate.net The conversion of an azide to an amine is a standard transformation in organic synthesis, often achieved through methods like the Staudinger reduction. researchgate.net This strategic introduction of a nitrogen atom is a key step in the synthesis of alkaloids and other nitrogen-containing natural products. unigoa.ac.in

The general synthetic strategies involving furan precursors and the introduction of nitrogen-containing functional groups suggest the potential of this compound as a valuable, albeit not directly cited, intermediate in the multistep synthesis of complex natural products. researchgate.netunigoa.ac.inrsc.org

Precursors for Biologically Relevant Molecules and Biochemical Probes

The unique reactivity of the azidomethyl group makes this compound and its derivatives valuable precursors for creating biologically relevant molecules and biochemical probes. ontosight.ai The azide functionality is particularly well-suited for bioconjugation reactions, allowing for the attachment of the furan moiety to biomolecules such as proteins and nucleic acids. vulcanchem.comsmolecule.comontosight.ai This is often achieved through "click chemistry," which is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.

For example, azidomethyl-containing compounds can be used to create chemical probes for studying biochemical processes. ontosight.ai These probes can be designed to interact with specific enzymes or receptors, and the furan component can be further modified to include reporter groups like fluorophores. The azide allows for the specific attachment of these probes to alkyne-modified biomolecules for imaging or detection purposes. vulcanchem.com In one study, a furoyl acylimidazole (FAI) probe with an azide group was synthesized for use in chemical-guided SHAPE sequencing (cgSHAPE-seq) to identify the binding sites of RNA-degrading chimeras. nih.gov

Derivatives of this compound can also serve as intermediates in the synthesis of potential therapeutic agents. The triazole rings formed via click chemistry from azides are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. smolecule.comacs.org Therefore, by reacting this compound with different alkynes, a diverse library of potential drug candidates can be rapidly synthesized and screened for biological activity. tcichemicals.com

Polymer Chemistry and Materials Science

The application of this compound extends significantly into the realm of polymer chemistry and materials science, where its unique functionalities are exploited for the synthesis of novel polymers and advanced materials.

Self-Clickable Monomers for Macromolecular Synthesis

A derivative of this compound, 2-azidomethyl-5-ethynylfuran, has been synthesized and demonstrated as a "self-clickable" monomer. thieme-connect.comresearchgate.net This molecule contains both an azide and an alkyne group, allowing it to undergo intermolecular cycloaddition with itself to form furan-triazole oligomers and polymers under mild conditions. thieme-connect.com This approach provides a straightforward route to novel bio-based polymers with heterocyclic backbones. The ability to polymerize through a click reaction offers advantages such as high efficiency, mild reaction conditions, and the absence of byproducts. tcichemicals.com This strategy is part of a broader effort to develop polymers from renewable resources, as furan derivatives can be derived from biomass. thieme-connect.comarkat-usa.org

Synthesis of Sustainable Bio-based Polymers (e.g., Poly(imino-furano-triazole))

Recent research has focused on the synthesis of sustainable polymers using furan-based monomers. A novel sustainable poly(imino-furano-triazole) (PIFT) was synthesized through a one-pot reaction between 5-(azidomethyl)furfural and propargylamine. researchgate.netresearchgate.net This process involves a copper-catalyzed azide-alkyne cycloaddition followed by polycondensation to form a furan- and triazole-containing polymeric Schiff base. researchgate.net The resulting polymer exhibited high crystallinity and excellent thermal stability. researchgate.netresearchgate.net The use of microorganisms to metabolize the polymer suggests its potential for biodegradation, addressing key goals in sustainable chemistry. researchgate.netresearchgate.net This work highlights the potential of furanic azides in creating high-performance, renewable, and potentially biodegradable polymers for applications such as anticorrosion coatings and insulation. researchgate.net

Cross-linking Agents in Advanced Material Formulations

The azide group in this compound and other organic azides can be utilized in cross-linking reactions to modify the properties of polymers. researchgate.netmdpi.com Upon thermal or photochemical activation, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. researchgate.netmdpi.com This nitrene can then react with polymer chains, forming covalent bonds and creating a cross-linked network. mdpi.com This process can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the material. chempoint.com

Azide-based cross-linkers are used to improve the performance of various polymer-based devices, including organic solar cells and light-emitting diodes. researchgate.netmdpi.com While the direct use of this compound as a cross-linker is not explicitly detailed, the general reactivity of organic azides in polymer cross-linking suggests its potential in this area. researchgate.netmdpi.com For instance, azide-functionalized compounds have been shown to act as effective cross-linkers in polymer formulations, improving stability under thermal stress. The ability to form reversible cross-links using reactions like the Diels-Alder reaction with furan derivatives is also a significant area of research in developing self-healing materials. rsc.orgresearchgate.net

Chemical Biology and Biochemical Assay Development

The unique chemical properties of the azide moiety, combined with the structural features of the furan ring, make this compound and its derivatives valuable tools in chemical biology and for the development of novel biochemical assays. The furan ring can act as a bioisostere or a core scaffold, while the azide group provides a reactive handle for specific chemical transformations under biologically compatible conditions.

Bioconjugation Strategies Utilizing Azide Functionality

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid, to form a stable hybrid compound. susupport.comj-morphology.com The azide group of this compound is particularly well-suited for this purpose, primarily through its participation in bioorthogonal "click chemistry" reactions.

The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of Huisgen 1,3-dipolar cycloaddition. tcichemicals.comresearchgate.net This reaction forms a stable, five-membered triazole ring by covalently joining an azide-functionalized molecule (like this compound) with an alkyne-functionalized molecule. tcichemicals.comacs.org The CuAAC reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for modifying complex biomolecules without disrupting their structure or function. tcichemicals.com

The versatility of this approach allows for the attachment of this compound to a wide array of biomolecules or probes that have been pre-functionalized with an alkyne group. This enables applications such as labeling and tracking of biomolecules for cellular imaging or using the furan-triazole conjugate as a linker in more complex molecular architectures. susupport.com For example, research has demonstrated the successful reaction of this compound with alkyne-containing imidazole (B134444) derivatives to synthesize furan-triazole-imidazole compounds. wiley-vch.de These strategies are foundational in creating biochemical probes and developing new therapeutic agents. susupport.comontosight.ai

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Reaction Type | Resulting Linkage | Application | Reference |

| This compound | 4-Prop-2-ynyl-1H-imidazol-2-ylamine hydrochloride | Click Chemistry (CuAAC) | 1,2,3-Triazole | Synthesis of heterocyclic compounds | wiley-vch.de |

| Azide-functionalized molecules | Terminal alkynes | Huisgen 1,3-dipolar cycloaddition | 1,4-disubstituted 1,2,3-triazole | General bioconjugation, Drug discovery | tcichemicals.comresearchgate.net |

| 3-(azidomethyl)benzonitrile | (Not specified alkyne) | Click Chemistry (CuAAC) | Triazole | Precursor for drug discovery and materials science |

Nucleotide Analogues for Advanced DNA Sequencing Technologies

A significant application of the azidomethyl group attached to a furanose (sugar) ring is in the development of nucleotide analogues for next-generation DNA sequencing, specifically Sequencing-by-Synthesis (SBS). aatbio.comnih.gov In this context, the molecule of interest is a deoxynucleoside triphosphate (dNTP) where the 3'-hydroxyl group of the deoxyribose (a furanose ring) is capped with an azidomethyl group (e.g., 3'-O-azidomethyl-dCTP). aatbio.comjenabioscience.com

This modification creates a "reversible terminator" nucleotide. rsc.org During an SBS reaction, a DNA polymerase incorporates a single 3'-O-azidomethyl-dNTP into the growing DNA strand, which then temporarily halts further elongation. nih.govrsc.org The identity of the incorporated base is then determined. A key advantage of this method is the use of the azide moiety itself as a reporter. The azide group (N₃) has a strong and unique Raman scattering signal at approximately 2125 cm⁻¹, a spectral window where most biological molecules are transparent. nih.govrsc.org This allows for label-free detection using Surface-Enhanced Raman Spectroscopy (SERS), providing an alternative to the bulky fluorescent labels used in other sequencing technologies. rsc.org

After detection, the 3'-O-azidomethyl group is chemically cleaved, restoring a natural 3'-hydroxyl group. nih.govrsc.org This "scarless" removal allows the next nucleotide to be incorporated in the subsequent cycle, enabling the continuous determination of the DNA sequence. nih.govrsc.org

The small size of the azidomethyl group is a critical feature. aatbio.com Compared to the large fluorophores attached to the base in conventional SBS methods, the compact azidomethyl group on the 3'-O position causes minimal distortion, making these nucleotide analogues efficient substrates for DNA polymerase. aatbio.comrsc.org This leads to improved incorporation kinetics and fidelity, and because the natural nucleotide structure is restored after each cycle, the growing DNA strand remains unmodified, which prevents the impediment of subsequent polymerase reactions. aatbio.comnih.govrsc.org

| Feature | 3'-O-Azidomethyl-dNTPs | Conventional Fluorescent dNTPs |

| Reversible Terminator | 3'-O-azidomethyl group | 3'-O-azidomethyl or other blocking group |

| Label | Azide (N₃) moiety | Large, cleavable fluorophore |

| Detection Method | Surface-Enhanced Raman Spectroscopy (SERS) | Fluorescence imaging |

| Label Location | 3'-hydroxyl of the sugar (furanose) ring | Nucleobase |

| Label Size | Small | Large |

| Impact on Polymerase | Efficient substrate, minimal interference | Can cause steric hindrance, affecting efficiency |

| Post-Cleavage Strand | Natural, unmodified DNA | May leave a residual linker "scar" on the base |

| Reference | aatbio.comnih.govrsc.org | aatbio.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(azidomethyl)furan derivatives, and how are they optimized for regioselectivity?

- Methodological Answer :

-

Route 1 : Hypervalent iodine-mediated azidolactonization of alkenes yields azidolactones, including this compound derivatives. For example, 3-(azidomethyl)-3-phenylisobenzofuran-1(3H)-one was synthesized via this method, achieving 81% yield after column chromatography .

-

Route 2 : Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides enables modular synthesis. While not directly applied to this compound, analogous furan-azide systems show high regioselectivity (>95% conversion) under mild conditions .

-

Optimization : Reaction temperature (25–60°C), solvent polarity (e.g., DMF vs. THF), and azide/alkyne stoichiometry (1:1.2) critically influence regioselectivity and yield.

- Table 1 : Key Synthetic Parameters and Outcomes

| Method | Yield (%) | Regioselectivity | Key Conditions | Reference |

|---|---|---|---|---|

| Hypervalent iodine | 71–81 | >90% | RT, CH₂Cl₂, 12–24 hr | |

| CuAAC | >95 | 1,4-triazole | CuI, DIPEA, 50°C, 6 hr |

Q. How is this compound characterized using spectroscopic and computational methods?

- Methodological Answer :

-

1H/13C NMR : For 3-(azidomethyl)-3-phenylisobenzofuran-1(3H)-one, key signals include δ 4.35 ppm (azidomethyl CH₂) and δ 167.2 ppm (carbonyl C=O) .

-

IR Spectroscopy : Azide stretching vibrations appear at 2100–2150 cm⁻¹, confirming functional group integrity .

-

HRMS : Accurately determines molecular weight (e.g., [M+Na]+ = 312.1052 for C₁₄H₁₃N₃O₂) with <2 ppm error .

- Table 2 : Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 3-(Azidomethyl)-3-phenylisobenzofuran-1(3H)-one | 4.35 (s, 2H) | 167.2 (C=O) | 2105 (N₃) |

| 5-(Azidomethyl)dihydrofuran-2(3H)-one | 3.98 (d, 2H) | 72.5 (CH₂N₃) | 2118 (N₃) |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in click chemistry and cycloaddition reactions?

- Methodological Answer :

-

Click Chemistry : The azide group undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes. For example, furan-azide systems form stable triazoles via CuAAC, with kinetic studies showing second-order dependence on azide and alkyne concentrations .

-

Cycloaddition Selectivity : Hyperconjugative effects from the furan ring’s electron-rich π-system stabilize transition states, favoring endo selectivity in Diels-Alder reactions .

- Table 3 : Kinetic Parameters for Azide-Alkyne Cycloaddition

| Catalyst | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent | Reference |

|---|---|---|---|---|

| Cu(I) | 0.25 | 45 | DMF/H₂O | |

| None | 1.2 × 10⁻⁵ | 92 | Toluene |

Q. How do computational models predict the toxicity and environmental persistence of this compound?

- Methodological Answer :

-

QSAR Studies : Substituent effects (e.g., azidomethyl vs. methyl groups) correlate with increased hepatic toxicity (pIC₅₀ = 4.2 vs. 3.8) due to enhanced electrophilicity .

-

HTFOEL Extrapolation : Using furan as a surrogate, the HTFOEL for this compound is estimated at 1 ppb, based on hepatic hyperplasia data from rodent studies (NOEL = 0.1 mg/kg/day) .

- Table 4 : Comparative Toxicity of Furan Derivatives

| Compound | HTFOEL (ppb) | Key Endpoint | Model System | Reference |

|---|---|---|---|---|

| Furan | 1 | Hepatic hyperplasia | Rat | |

| This compound | 1 (estimated) | Electrophilic reactivity | In silico |

Q. What contradictions exist in the toxicological data for furan derivatives, and how can they be resolved?

- Methodological Answer :

- Conflict : HTFOEL values for substituted furans (e.g., 3-(1,1-dimethylethyl)-2,3-dihydrofuran) rely on furan surrogates, but newer AEGL/PAC guidelines suggest higher thresholds (0.62 ppm vs. 1 ppb) .

- Resolution : Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and refine physiologically based pharmacokinetic (PBPK) models to account for substituent-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.